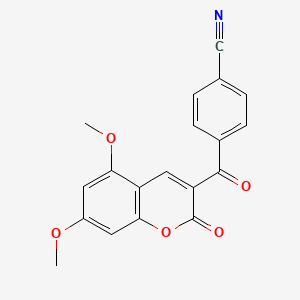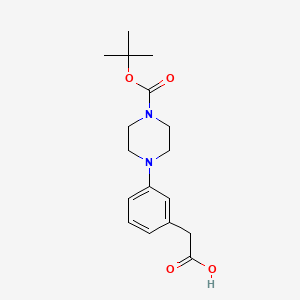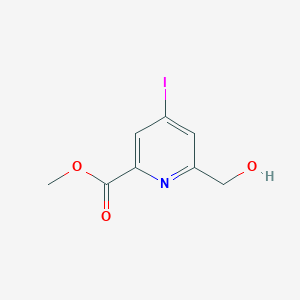
Methyl 6-(hydroxymethyl)-4-iodopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(hydroxymethyl)-4-iodopicolinate is an organic compound that belongs to the class of iodinated pyridine derivatives It is characterized by the presence of a methyl ester group, a hydroxymethyl group, and an iodine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-4-iodopicolinate typically involves the iodination of a pyridine derivative followed by esterification and hydroxymethylation. One common method includes the following steps:
Iodination: The starting material, 6-methylpyridine-2-carboxylic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydroxymethylation: Finally, the ester is hydroxymethylated using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(hydroxymethyl)-4-iodopicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 6-(carboxymethyl)-4-iodopicolinate.
Reduction: Methyl 6-(hydroxymethyl)-4-hydropicolinate.
Substitution: Methyl 6-(hydroxymethyl)-4-substituted-picolinate.
Aplicaciones Científicas De Investigación
Methyl 6-(hydroxymethyl)-4-iodopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile handle for further functionalization.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-(hydroxymethyl)-4-iodopicolinate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(hydroxymethyl)-4-bromopicolinate: Similar structure but with a bromine atom instead of iodine.
Methyl 6-(hydroxymethyl)-4-chloropicolinate: Similar structure but with a chlorine atom instead of iodine.
Methyl 6-(hydroxymethyl)-4-fluoropicolinate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 6-(hydroxymethyl)-4-iodopicolinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more suitable for certain applications, such as radiolabeling and halogen bonding interactions.
Propiedades
IUPAC Name |
methyl 6-(hydroxymethyl)-4-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYZKJQGCKCQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

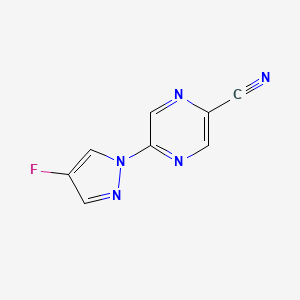

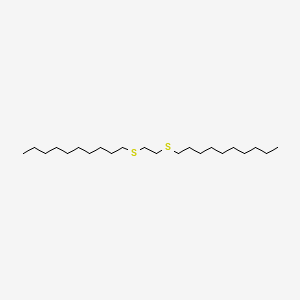
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

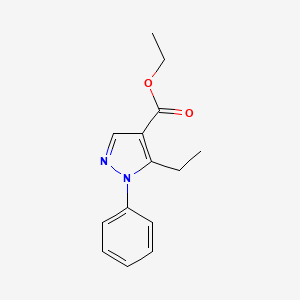
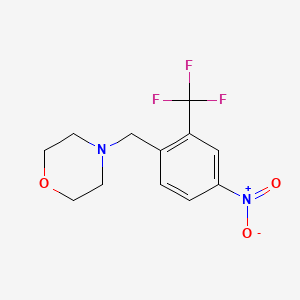

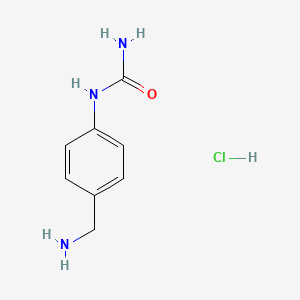

![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
